2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane
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Overview
Description
2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane is an organic compound characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a methyloxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane typically involves the reaction of 3-fluorophenethylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which is subsequently converted to the desired oxirane compound. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
Scientific Research Applications
2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane exerts its effects involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Fluorophenyl)ethyl]-2-methyloxirane
- 2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane
- 2-[2-(3-Chlorophenyl)ethyl]-2-methyloxirane
Uniqueness
2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)ethyl]-2-methyloxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-11(8-13-11)6-5-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFBLEOTZXHDLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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